
(2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid: is a chiral compound with a unique structure that includes an allyl group and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the formation of the desired stereoisomer. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound.
化学反应分析
Types of Reactions: (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions may include the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: In chemistry, (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for applications in the production of polymers, agrochemicals, and other high-value products.
作用机制
The mechanism by which (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites of enzymes, altering their conformation and activity, or interacting with receptors to modulate signal transduction pathways.
相似化合物的比较
- (2R,4R)-4-Methylpyrrolidine-2-carboxylic acid
- (2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid
- (2R,4R)-4-Isopropylpyrrolidine-2-carboxylic acid
Comparison: Compared to these similar compounds, (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. The allyl group allows for additional chemical modifications, making this compound more versatile in synthetic applications. Additionally, the presence of the carbonyl group in the pyrrolidine ring enhances its reactivity and potential interactions with biological targets.
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
(2R,4R)-5-oxo-4-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-3-5-4-6(8(11)12)9-7(5)10/h2,5-6H,1,3-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |
InChI 键 |
HDHOMWLOLVSSCL-PHDIDXHHSA-N |
手性 SMILES |
C=CC[C@@H]1C[C@@H](NC1=O)C(=O)O |
规范 SMILES |
C=CCC1CC(NC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


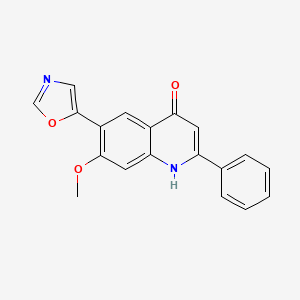
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)

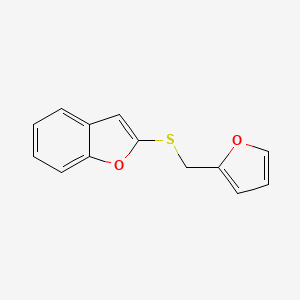
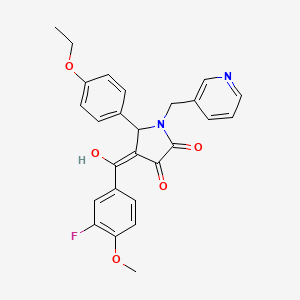
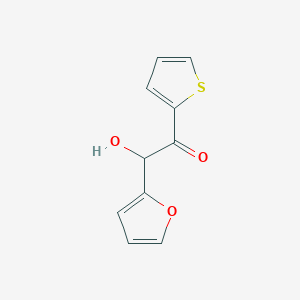



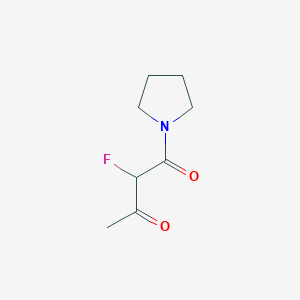
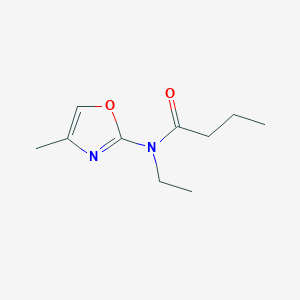
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)

